tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride
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Overview
Description
tert-Butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions involving the formation of carbon-carbon bonds.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
tert-Butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(13,4)5;/h9H,7-8,14H2,1-6H3;1H/t9-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGJLMIIOZLBJ-NAWISMDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC(C)(C)C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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